PRRVRLK (acetate)

Description

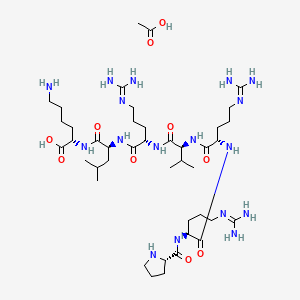

PRRVRLK (acetate) is a synthetic peptide linker with the sequence H2N-Pro-Arg-Arg-Val-Arg-Leu-Lys-OH (single-letter code: PRRVRLK). It is primarily utilized in constructing fusion proteins to enhance structural stability and functional interactions between protein domains . Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₄₀H₇₇N₁₇O₈ |

| Average Molecular Weight | 924.15 g/mol |

| Isoelectric Point (pI) | Not explicitly reported |

| Net Charge at pH 7.0 | +4.97 |

| GRAVY Score | -1.57 (high hydrophilicity) |

| Solubility | Hydrophilic |

The peptide’s arginine-rich sequence contributes to its positive charge at physiological pH, facilitating interactions with negatively charged biomolecules. Its hydrophilic nature (evidenced by the GRAVY score) enhances solubility in aqueous environments, a critical feature for fusion protein applications .

Properties

Molecular Formula |

C42H81N17O10 |

|---|---|

Molecular Weight |

984.2 g/mol |

IUPAC Name |

acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C40H77N17O8.C2H4O2/c1-22(2)21-29(35(62)55-28(37(64)65)11-5-6-16-41)56-33(60)26(14-9-19-50-39(44)45)54-36(63)30(23(3)4)57-34(61)27(15-10-20-51-40(46)47)53-32(59)25(13-8-18-49-38(42)43)52-31(58)24-12-7-17-48-24;1-2(3)4/h22-30,48H,5-21,41H2,1-4H3,(H,52,58)(H,53,59)(H,54,63)(H,55,62)(H,56,60)(H,57,61)(H,64,65)(H4,42,43,49)(H4,44,45,50)(H4,46,47,51);1H3,(H,3,4)/t24-,25-,26-,27-,28-,29-,30-;/m0./s1 |

InChI Key |

SNRANHCMAAEEFT-FASWNFLUSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1.CC(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

PRRVRLK (acetate) is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

In industrial settings, PRRVRLK (acetate) is produced using automated peptide synthesizers, which allow for the efficient and scalable production of peptides. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and other analytical techniques .

Chemical Reactions Analysis

Hydrolysis Reactions

Acetate esters and salts typically undergo hydrolysis under acidic or basic conditions. For example:

-

Acid-catalyzed hydrolysis :

Protonation of the acetate ion precedes nucleophilic attack by water. -

Base-mediated saponification :

Common in ester derivatives, though PRRVRLK’s peptide backbone would likely dominate reactivity.

No experimental data exists for PRRVRLK acetate’s hydrolysis stability.

Enzymatic Interactions

Lipases and esterases hydrolyze acetate groups in structured substrates. For example:

-

Lipase-catalyzed resolution (observed in similar systems):

PRRVRLK acetate’s peptide structure may sterically hinder such interactions, but no direct studies confirm this.

Synthetic Modifications

No published methods describe PRRVRLK acetate’s functionalization. General peptide-acetate reactions (e.g., acylation, crosslinking) remain speculative without experimental validation.

Key Limitations in Current Data:

-

No direct studies on PRRVRLK acetate’s reactivity, stability, or degradation pathways.

-

Lack of structural characterization (e.g., NMR, MS/MS) for reaction product identification.

-

Proprietary nature of the compound limits open-access research.

For targeted insights, consult specialized peptide synthesis databases (e.g., PubChem, UniProt) or proprietary technical documentation from suppliers like MedChemExpress . Experimental validation is strongly recommended for application-specific studies.

Scientific Research Applications

PRRVRLK (acetate) has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex peptides and proteins.

Biology: Employed in the study of protein-protein interactions and the development of novel biomolecules.

Medicine: Utilized in the design of therapeutic peptides and the development of drug delivery systems.

Industry: Applied in the production of biopharmaceuticals and the development of diagnostic assays .

Mechanism of Action

PRRVRLK (acetate) functions as a peptide linker, facilitating the connection of two or more peptide sequences to form fusion proteins. The mechanism involves the formation of stable peptide bonds between the linker and the peptide sequences. This allows for the creation of multifunctional proteins with enhanced stability and activity .

Comparison with Similar Compounds

Comparison with Similar Peptide Linkers

Structural and Functional Comparisons

(a) Sequence Length and Flexibility

- PRRVRLK comprises 7 amino acids, shorter than commonly used linkers like the 15-residue (GGGGS)₃ motif. Shorter linkers may restrict conformational flexibility but reduce steric hindrance in fusion proteins .

- Arginine residues in PRRVRLK promote electrostatic interactions, unlike glycine-rich linkers (e.g., G₄S repeats), which prioritize flexibility over specific binding .

(b) Charge and Solubility

- Compared to neutral linkers (e.g., polyethylene glycol-based polymers), PRRVRLK’s +4.97 charge at pH 7.0 enhances solubility and may improve binding to nucleic acids or anionic membranes .

- In contrast, hydrophobic linkers (e.g., polyalanine) risk aggregation, limiting their utility in aqueous systems .

(c) Stability and Proteolytic Resistance

- The presence of arginine and lysine residues may render PRRVRLK susceptible to proteases like trypsin, whereas proline-rich or D-amino acid linkers exhibit higher protease resistance .

Analytical Performance

High-performance liquid chromatography (HPLC) is a standard method for assessing peptide purity. PRRVRLK’s hydrophilic nature likely results in distinct retention times compared to hydrophobic linkers (e.g., polyvaline).

Q & A

Q. Q1: What are the established synthetic pathways for PRRVRLK (acetate), and how do reaction conditions influence yield and purity?

To design a robust synthesis protocol, researchers should first review literature using systematic strategies (e.g., keyword searches in PubMed, SciFinder, or Reaxys for "PRRVRLK acetate synthesis") . Key variables include solvent polarity, temperature, and catalyst selection. For example, acetate salt formation often requires anhydrous conditions to prevent hydrolysis. Validate purity via HPLC-MS and NMR, comparing retention times and spectral data to published benchmarks .

Q. Q2: What spectroscopic techniques are most reliable for characterizing PRRVRLK (acetate) in complex matrices?

Prioritize tandem mass spectrometry (LC-MS/MS) for structural elucidation, supplemented by H/C NMR for functional group confirmation. For quantification in biological samples, use isotope dilution mass spectrometry (IDMS) with deuterated internal standards to minimize matrix effects . Always cross-reference with databases like PubChem or ChEBI for spectral libraries .

Advanced Experimental Design

Q. Q3: How can researchers resolve contradictions in reported bioactivity data for PRRVRLK (acetate) across in vitro and in vivo studies?

Discrepancies often arise from assay variability (e.g., cell line selection, dosing protocols). Conduct a meta-analysis of existing data using PRISMA guidelines , focusing on:

Q. Q4: What strategies optimize PRRVRLK (acetate) stability in long-term pharmacokinetic studies?

Design stability assays under accelerated conditions (40°C/75% RH for 6 months) with periodic sampling. Use DOE (Design of Experiments) to test:

| Factor | Levels Tested |

|---|---|

| pH | 4.0, 7.4, 9.0 |

| Light exposure | Protected vs. ambient |

| Buffer composition | Phosphate vs. citrate |

| Analyze degradation products via UPLC-QTOF and compare to ICH degradation guidelines . |

Data Interpretation and Validation

Q. Q5: How should researchers validate computational predictions of PRRVRLK (acetate) binding affinity against experimental results?

Combine molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Critical steps:

Parameter alignment : Ensure force fields in simulations match experimental conditions (pH, ionic strength).

Negative controls : Include known non-binders to calibrate signal-to-noise ratios.

Statistical validation : Calculate RMSD between predicted and observed ΔG values; discard models with >2 kcal/mol deviation .

Q. Q6: What criteria distinguish artifact signals from true biological effects in PRRVRLK (acetate) transcriptomic studies?

Apply strict filtering:

- Fold-change thresholds : ≥2x change with adjusted p-value <0.05 (Benjamini-Hochberg correction).

- Pathway enrichment : Use tools like DAVID or GSEA to prioritize biologically relevant pathways over stochastic noise.

- Orthogonal validation : Confirm RNA-seq results with qRT-PCR for top 10% of differentially expressed genes .

Methodological Pitfalls and Solutions

Q. Q7: Why do solubility discrepancies occur for PRRVRLK (acetate) in different solvent systems, and how can these be mitigated?

Solubility conflicts often stem from polymorphic forms or residual solvents. Characterize crystallinity via XRPD and DSC. For aqueous solubility, use the shake-flask method with equilibration >24 hrs. Include co-solvents (e.g., DMSO ≤1%) only if justified by biocompatibility thresholds .

Q. Q8: How should researchers address batch-to-batch variability in PRRVRLK (acetate) for preclinical toxicity studies?

Implement QC/QA protocols:

Pre-batch testing : Assess starting material purity (≥95% by HPLC).

In-process controls : Monitor reaction intermediates via TLC or inline FTIR.

Release criteria : Define acceptable ranges for residual solvents (<500 ppm) and endotoxins (<0.25 EU/mg) .

Emerging Research Frontiers

Q. Q9: What novel delivery systems enhance the blood-brain barrier penetration of PRRVRLK (acetate) in neurodegenerative models?

Explore:

Q. Q10: How can machine learning models improve structure-activity relationship (SAR) predictions for PRRVRLK (acetate) derivatives?

Train models on curated datasets (e.g., ChEMBL) using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.